2-(3-Nitrophenyl)butyric acid

Overview

Description

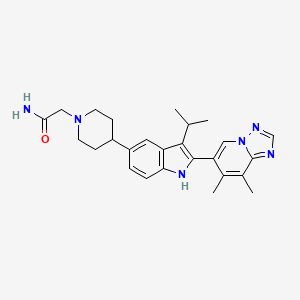

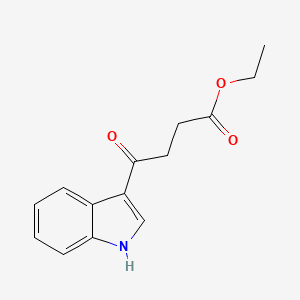

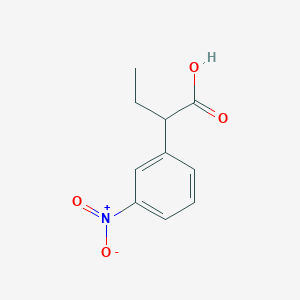

2-(3-Nitrophenyl)butyric acid is a compound with the molecular formula C10H11NO4 . It is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents . The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenyl)butyric acid consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic nitro group, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Nitrophenyl)butyric acid include a molecular weight of 209.199, a density of 1.3±0.1 g/cm3, and a boiling point of 371.2±25.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Chemical Properties

- Nitroxide Synthesis and Properties : Nitroxides, including those derived from nitrophenyl compounds, are utilized as molecular probes and labels in biophysics, structural biology, and biomedical research. Their synthesis and resistance to reduction by antioxidants are crucial for these applications (Zhurko et al., 2020).

- Peptide Bond Formation : The novel 3-nitro-2-pyridinesulfenyl (Npys) group has been found useful for the protection and activation of amino and hydroxyl groups in peptide synthesis, showcasing the chemical versatility of nitrophenyl-related groups (Matsueda & Walter, 2009).

Material Science Applications

- Photovoltaic Applications : Modifications of phenyl-C61-butyric acid methyl ester (PCBM), related to nitrophenyl compounds, enhance its absorption and improve solar cell efficiency. These findings highlight the role of nitrophenyl derivatives in developing advanced photovoltaic materials (Mikroyannidis et al., 2011).

Analytical Chemistry

- Extraction and Voltammetric Determination of Phenols : The use of room temperature ionic liquids for the extraction and determination of phenolic compounds demonstrates the analytical applications of nitrophenyl derivatives. These compounds facilitate nearly quantitative extraction from aqueous solutions, underscoring their utility in analytical chemistry (Khachatryan et al., 2005).

Safety and Hazards

Future Directions

Recent advances in n-butanol and butyrate production using engineered Clostridium tyrobutyricum have shown promising results . The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields, and productivities are the most promising hosts for potential industrial applications .

Mechanism of Action

Target of Action

The primary target of 2-(3-Nitrophenyl)butyric acid is the enzyme Penicillin G acylase . This enzyme is found in Escherichia coli and plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .

Mode of Action

It is known that the compound can bind to the enzyme, potentially influencing its activity .

Biochemical Pathways

It is known that the compound can be hydrolyzed by lipase, resulting in the formation of p-nitrophenol and butyric acid . This reaction occurs in an aqueous environment and results in the formation of p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .

Result of Action

It is known that the compound can interact with penicillin g acylase, potentially influencing the enzyme’s activity .

properties

IUPAC Name |

2-(3-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-4-3-5-8(6-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXRKBKTFCWGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)butyric acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)

![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)

![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)